molecular formula C11H14N2OS B13270610 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B13270610
M. Wt: 222.31 g/mol
InChI Key: NCNQNPUCCOQMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazole and thiazole family, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde derivative in the presence of a suitable catalyst . The reaction conditions often include refluxing in a polar solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its combined imidazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-4-8-6-15-11-12-10(7(2)3)9(5-14)13(8)11/h5-7H,4H2,1-3H3

InChI Key

NCNQNPUCCOQMMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.